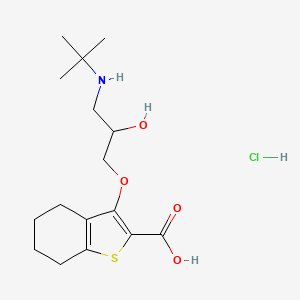

Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, hydrochloride

Description

The compound Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, hydrochloride (hereafter referred to as the "target compound") features a partially saturated benzo[b]thiophene core (4,5,6,7-tetrahydro substitution) with a carboxylic acid group at position 2. At position 3, it bears a 3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy side chain, which is protonated as a hydrochloride salt to enhance solubility and bioavailability . The tert-butylamino group introduces basicity, while the hydroxypropoxy linker may facilitate hydrogen bonding with biological targets.

Properties

CAS No. |

85462-87-9 |

|---|---|

Molecular Formula |

C16H26ClNO4S |

Molecular Weight |

363.9 g/mol |

IUPAC Name |

3-[3-(tert-butylamino)-2-hydroxypropoxy]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C16H25NO4S.ClH/c1-16(2,3)17-8-10(18)9-21-13-11-6-4-5-7-12(11)22-14(13)15(19)20;/h10,17-18H,4-9H2,1-3H3,(H,19,20);1H |

InChI Key |

NOEXDXFXHVEDNU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(COC1=C(SC2=C1CCCC2)C(=O)O)O.Cl |

Origin of Product |

United States |

Biological Activity

Benzo(b)thiophene-2-carboxylic acid derivatives, particularly the compound 4,5,6,7-tetrahydro-3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, hydrochloride , have drawn significant interest in medicinal chemistry due to their diverse biological activities. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Overview of Benzo(b)thiophene Compounds

Benzo(b)thiophenes are a class of heterocyclic compounds characterized by a fused benzene and thiophene ring. Their derivatives have been studied for various biological activities, including antimicrobial, antitubercular, anticancer, and cholinesterase inhibition properties. The structural diversity of these compounds allows for modulation of their biological effects through various substituents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzo(b)thiophene derivatives against various pathogens, including drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis.

Case Study: Antitubercular Activity

A study evaluated several benzo(b)thiophene-2-carboxylic acid derivatives against Mycobacterium tuberculosis H37Ra. The results indicated that certain derivatives exhibited high activity with minimum inhibitory concentrations (MICs) ranging from 2.73 to 22.86 μg/mL against multidrug-resistant strains . Notably, compound 7b showed exceptional efficacy with MIC values as low as 2.73 μg/mL against both active and dormant mycobacterial forms.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 7b | 2.73 | Highly active against MDR-MTB |

| 8c | 0.60 | Significant activity against dormant BCG |

| 8g | 0.61 | Significant activity against dormant BCG |

Anticancer Activity

The anticancer properties of benzo(b)thiophene derivatives have also been investigated. In vitro studies demonstrated that certain compounds induced apoptosis in cancer cell lines with IC50 values ranging from 23.2 to 49.9 μM .

Table: Anticancer Activity of Selected Compounds

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| 4 | 23.2 | Breast Cancer |

| 5 | 49.9 | Breast Cancer |

| 6 | 52.9 | Various Cancers |

Cholinesterase Inhibition

Recent research has shown that benzo(b)thiophene-chalcone hybrids exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of Alzheimer's disease . The best inhibitors reported had IC50 values comparable to standard drugs like galantamine.

Inhibitory Activity Against Cholinesterases

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| 5f | 62.10 | - |

| 5h | - | 24.35 |

The biological activity of benzo(b)thiophene derivatives is often attributed to their ability to interact with specific molecular targets:

- Antimicrobial Mechanism : Molecular docking studies suggest that these compounds inhibit critical enzymes in mycobacterial metabolism, such as DprE1, by mimicking natural substrates .

- Anticancer Mechanism : The induction of apoptosis in cancer cells is linked to the activation of intrinsic pathways involving caspases and mitochondrial dysfunction .

Scientific Research Applications

Analgesic Properties

Research has demonstrated that derivatives of benzo(b)thiophene-2-carboxylic acid exhibit significant analgesic effects. A study evaluated the analgesic activity of synthesized derivatives using the "hot plate" method on mice. The results indicated that some derivatives provided an analgesic effect surpassing that of standard drugs like metamizole .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of benzo(b)thiophene derivatives. Studies have shown that certain compounds within this class demonstrate efficacy against drug-resistant strains of Staphylococcus aureus. This highlights their potential as lead compounds in the development of new antibiotics .

Antitumor Activity

Recent investigations have also focused on the antitumor properties of benzo(b)thiophene derivatives. These studies suggest that some compounds can inhibit tumor growth in vitro and in vivo, making them candidates for further development as anticancer agents .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzo[b]thiophene scaffold is widely explored in medicinal chemistry. Below is a detailed comparison of the target compound with structurally or functionally related derivatives:

Structural Analogs

Physicochemical and Pharmacokinetic Properties

- Solubility: The hydrochloride salt of the target compound enhances water solubility compared to non-ionized analogs like methyl esters (e.g., ) .

- Metabolic Stability : The tert-butyl group may resist oxidative metabolism, while the ester or amide derivatives (e.g., ) are prone to hydrolysis .

Preparation Methods

Two-Step Synthesis

This method involves two main steps:

Step 1: Reacting a 2-halobenzaldehyde with an alkyl mercaptan in the presence of an alkali at reflux temperature. A phase transfer catalyst can be used to enhance reaction efficiency.

Step 2: Treating the resulting intermediate with a halogenated acetic acid at elevated temperatures (around 110°C) to produce benzo(b)thiophene-2-carboxylic acid along with an alkyl halide by-product.

Alternative Synthesis Route

Another approach described in patents involves:

Step 1: Reacting a 2-chlorobenzaldehyde with a dialkali salt of 2-mercaptoacetic acid in an aprotic polar solvent to form an intermediate.

Step 2: Cyclizing this intermediate in the presence of a base to yield benzo(b)thiophene-2-carboxylic acid after neutralization.

Hydrochloride Salt Formation

To obtain the hydrochloride salt of the compound:

- The benzo(b)thiophene-2-carboxylic acid can be treated with hydrochloric acid after synthesis to form the hydrochloride salt, which is often more soluble and easier to handle in pharmaceutical formulations.

The yield of these reactions can vary significantly based on conditions such as temperature, solvent choice, and the presence of catalysts. The two-step synthesis method has been reported to yield approximately 92% under optimal conditions, making it a highly efficient route for producing benzo(b)thiophene-2-carboxylic acid.

Table: Comparison of Synthesis Methods

| Method | Steps Required | Yield (%) | Notes |

|---|---|---|---|

| Two-Step Synthesis | 2 | ~92 | High efficiency; requires phase transfer catalyst |

| Alternative Synthesis Route | 2 | Variable | Depends on solvent and base used |

| Hydrochloride Salt Formation | 1 (post-synthesis) | N/A | Enhances solubility |

Research indicates that benzo(b)thiophene derivatives exhibit various biological activities, including interactions with specific enzymes or receptors in biological systems. This highlights their therapeutic potential in medicinal chemistry.

Studies have shown that modifications in the structure can lead to significant changes in biological activity, making this compound a valuable target for further research and development.

The preparation methods for benzo(b)thiophene-2-carboxylic acid, particularly its hydrochloride form, are well-established with high yields reported under optimized conditions. The compound's structural features lend it potential applications in pharmaceuticals, warranting continued exploration of its synthesis and biological interactions.

Q & A

Q. What are the key considerations for synthesizing the hydrochloride salt of this benzo[b]thiophene derivative?

The hydrochloride salt formation typically involves reacting the free base with HCl in a polar aprotic solvent (e.g., dichloromethane or THF) under controlled pH conditions. Critical parameters include stoichiometric equivalence of HCl, reaction temperature (0–5°C to avoid decomposition), and crystallization solvent selection (e.g., ethanol or diethyl ether). Evidence from analogous syntheses suggests using imidazole as a catalyst to enhance selectivity during amidation or salt formation steps .

Q. How can the purity of the compound be validated post-synthesis?

Analytical methods include:

- HPLC : C18 column, gradient elution with acetonitrile/water (0.1% TFA), retention time comparison against a reference standard.

- NMR : Key signals include the tetrahydrobenzo[b]thiophene protons (δ 1.5–2.5 ppm) and the tert-butyl group (δ 1.2–1.4 ppm).

- Mass spectrometry : ESI+ mode to confirm molecular ion peaks (expected [M+H]+ ≈ 424.2 g/mol). Purity thresholds should exceed 95% for biological assays .

Q. What solvent systems are compatible with this compound for in vitro assays?

The compound exhibits solubility in DMSO (up to 50 mM) and ethanol (limited to 10 mM). For aqueous buffers (e.g., PBS), sonication and gentle heating (≤40°C) are required to achieve 1–5 mM concentrations. Precipitation issues in high-salinity media necessitate pre-formulation studies with cyclodextrins or liposomal carriers .

Advanced Research Questions

Q. How does the tertiary amine and hydroxypropoxy substituent influence antitubercular activity?

Structure-activity relationship (SAR) studies on analogous benzo[b]thiophenes reveal:

- The tert-butyl amino group enhances lipophilicity, improving membrane permeability (logP ~3.2).

- The hydroxypropoxy chain facilitates hydrogen bonding with Mycobacterium tuberculosis DprE1 enzyme (binding energy: −9.8 kcal/mol in docking simulations).

- Derivatives lacking these groups show reduced activity (MIC90 >10 μg/mL vs. 0.6 μg/mL for the lead compound) .

Q. What experimental strategies resolve contradictions in biological activity across different bacterial strains?

Discrepancies in MIC values (e.g., activity against M. bovis BCG but not M. tuberculosis H37Ra) may arise from:

- Metabolic differences : BCG lacks the RD1 virulence region, altering drug uptake.

- Oxygen-depletion assays : Mimic dormant bacterial states, where the compound’s redox activity is critical (IC50: 0.61 μg/mL under hypoxia vs. 2.73 μg/mL aerobically).

- Resazurin microplate assays (REMA) are recommended for cross-strain validation .

Q. How can molecular docking guide the optimization of this compound’s binding to DprE1?

Using AutoDock Vina or Schrödinger Glide:

- Target : DprE1 enzyme (PDB: 4FDO).

- Key interactions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.